(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate
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Overview
Description
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a formyl group at the 5-position, a methyl group at the 1-position, and an acetate ester at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Esterification: The final step involves the esterification of the formylated pyrrole with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Pyrrole: Using large reactors for the Paal-Knorr synthesis.
Formylation: Employing continuous flow reactors for the Vilsmeier-Haack reaction to ensure consistent quality and yield.
Esterification: Utilizing automated systems for the esterification process to maximize efficiency and minimize human error.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: (5-Carboxy-1-methyl-1H-pyrrol-2-yl)methyl acetate.
Reduction: (5-Hydroxymethyl-1-methyl-1H-pyrrol-2-yl)methyl acetate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl acetate involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the formyl and acetate groups.
Pathways Involved: The compound may modulate biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl propionate: Similar structure but with a propionate ester instead of acetate.
(5-Formyl-1-methyl-1H-pyrrol-2-yl)methyl butyrate: Similar structure but with a butyrate ester instead of acetate.
Uniqueness:
Structural Features: The acetate ester provides unique reactivity compared to other esters.
Reactivity: The presence of the formyl group at the 5-position offers distinct chemical properties and reactivity patterns.
Properties
CAS No. |
30569-18-7 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(5-formyl-1-methylpyrrol-2-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO3/c1-7(12)13-6-9-4-3-8(5-11)10(9)2/h3-5H,6H2,1-2H3 |
InChI Key |
SGWNRXDQJJHFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(N1C)C=O |
Origin of Product |
United States |
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